BENZYL 4-BENZYLOXYBENZOATE

Description

The exact mass of the compound Benzyl p-(benzyloxy)benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-21(24-16-18-9-5-2-6-10-18)19-11-13-20(14-12-19)23-15-17-7-3-1-4-8-17/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLKDVGMXNZCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204998 | |

| Record name | Benzyl p-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56442-22-9 | |

| Record name | Phenylmethyl 4-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56442-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl p-(benzyloxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056442229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56442-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl p-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl p-(benzyloxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl p-(benzyloxy)benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YU76GHP4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-(Benzyloxy)benzoate: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(benzyloxy)benzoate is a versatile aromatic ester that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural architecture, featuring two benzyl groups and a central benzoate core, imparts a range of chemical properties that make it a valuable intermediate in the synthesis of complex molecules and a scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of benzyl 4-(benzyloxy)benzoate, offering insights for its application in research and development.

Chemical Structure and Properties

Benzyl 4-(benzyloxy)benzoate, with the chemical formula C₂₁H₁₈O₃ and a molecular weight of 318.37 g/mol , is characterized by a central phenyl ring substituted at the 1 and 4 positions. One position is occupied by a benzyl ester group, while the other is linked to a benzyloxy group (a benzyl ether). This arrangement of aromatic rings and flexible ether and ester linkages defines its physicochemical properties.

Systematic Name: Benzyl 4-(benzyloxy)benzoate CAS Number: 56442-22-9 Synonyms: p-Benzyloxybenzoic acid benzyl ester, 4-Benzyloxybenzoic acid benzyl ester

The presence of both an ether and an ester functional group dictates the reactivity of the molecule, offering two key sites for chemical modification. The benzyl groups, in particular, are notable for their utility as protecting groups in organic synthesis, which can be selectively cleaved under specific reaction conditions.

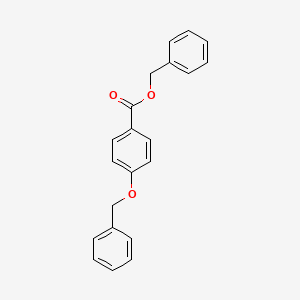

Visualizing the Core Structure

To better understand the spatial arrangement and connectivity of atoms in benzyl 4-(benzyloxy)benzoate, the following diagram illustrates its two-dimensional structure.

Caption: 2D Structure of Benzyl 4-(Benzyloxy)benzoate.

Physicochemical Properties

A summary of the key physicochemical properties of benzyl 4-(benzyloxy)benzoate is presented in the table below. These properties are crucial for designing experimental conditions for its synthesis, purification, and application.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈O₃ | [1] |

| Molecular Weight | 318.37 g/mol | [1] |

| CAS Number | 56442-22-9 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 117-119 °C | |

| Boiling Point | ~460 °C (estimated) | |

| Solubility | Soluble in common organic solvents | |

| (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water. |

Synthesis of Benzyl 4-(Benzyloxy)benzoate

The synthesis of benzyl 4-(benzyloxy)benzoate can be strategically approached in two main steps, leveraging well-established organic reactions: the formation of the ether linkage followed by the creation of the ester bond, or vice versa. The most common and efficient pathway involves a two-step sequence starting from 4-hydroxybenzoic acid.

Synthetic Pathway Overview

The logical synthesis of benzyl 4-(benzyloxy)benzoate typically proceeds as follows:

-

Williamson Ether Synthesis: Formation of the benzyl ether by reacting the hydroxyl group of a benzoic acid derivative with a benzyl halide.

-

Fischer Esterification: Conversion of the resulting carboxylic acid into a benzyl ester using benzyl alcohol under acidic conditions.

This sequence is generally preferred as it protects the potentially reactive hydroxyl group early in the synthesis.

Caption: Synthetic workflow for Benzyl 4-(benzyloxy)benzoate.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)benzoic acid via Williamson Ether Synthesis

This initial step involves the O-alkylation of 4-hydroxybenzoic acid with benzyl bromide. The use of a suitable base is critical to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the benzyl bromide.

Materials:

-

4-Hydroxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybenzoic acid in acetone, add potassium carbonate in excess.

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-(benzyloxy)benzoic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Step 2: Synthesis of Benzyl 4-(benzyloxy)benzoate via Fischer Esterification

The second step is the acid-catalyzed esterification of 4-(benzyloxy)benzoic acid with benzyl alcohol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of benzyl alcohol can be used, or water can be removed as it is formed.

Materials:

-

4-(Benzyloxy)benzoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Toluene or another suitable solvent for azeotropic removal of water

-

Sodium bicarbonate (NaHCO₃) solution

-

Distilled water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(benzyloxy)benzoic acid in an excess of benzyl alcohol and toluene.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux, and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure benzyl 4-(benzyloxy)benzoate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex in the aromatic region due to the presence of three distinct phenyl rings.

-

Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.1 ppm, corresponding to the protons of the three benzene rings. The protons on the central benzoate ring will likely appear as two doublets due to the para-substitution pattern.

-

Benzyloxy Methylene Protons (-O-CH₂-Ph): A singlet at approximately δ 5.1 ppm.

-

Benzyl Ester Methylene Protons (-COO-CH₂-Ph): A singlet at approximately δ 5.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal around δ 166 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals in the region of δ 114-163 ppm.

-

Benzyloxy Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

-

Benzyl Ester Methylene Carbon (-COO-CH₂-Ph): A signal around δ 67 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the ester and ether functional groups.

-

C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong absorptions in the region of 1250-1000 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several absorptions in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A peak at m/z = 318, corresponding to the molecular weight of benzyl 4-(benzyloxy)benzoate.

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the benzyl group (m/z = 91), the benzyloxy group (m/z = 107), and other characteristic fragments.

Reactivity and Applications in Drug Development

The chemical reactivity of benzyl 4-(benzyloxy)benzoate is centered around its ester and ether linkages. These functional groups can be selectively cleaved, making this molecule a useful intermediate in multi-step syntheses.

Key Reactions

-

Hydrolysis of the Ester: The benzyl ester can be hydrolyzed under basic or acidic conditions to yield 4-(benzyloxy)benzoic acid and benzyl alcohol.

-

Hydrogenolysis of the Benzyl Groups: Both the benzyl ether and benzyl ester groups can be cleaved by catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst). This is a particularly useful deprotection strategy in organic synthesis as it proceeds under mild conditions.[2]

Role in Medicinal Chemistry

The 4-(benzyloxy)benzoyl and 4-(benzyloxy)benzyl moieties are recognized as important pharmacophores in the development of new therapeutic agents. Derivatives containing this core structure have been investigated for a range of biological activities, most notably as anticonvulsant agents.[2] The lipophilic nature of the benzyl groups can enhance the ability of a drug candidate to cross cellular membranes, including the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.

Research has shown that various aminoalkanol derivatives of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl] moieties exhibit significant anticonvulsant activity in animal models.[2] These findings highlight the potential of benzyl 4-(benzyloxy)benzoate as a key starting material for the synthesis of a new class of central nervous system-active compounds.

Conclusion

Benzyl 4-(benzyloxy)benzoate is a molecule of significant synthetic utility and potential pharmacological relevance. Its well-defined structure and predictable reactivity make it an important building block for organic chemists. The straightforward synthetic routes, primarily involving Williamson ether synthesis and Fischer esterification, allow for its accessible preparation in the laboratory. The demonstrated anticonvulsant activity of its derivatives underscores its importance as a scaffold in drug discovery, warranting further investigation into its potential applications in the development of novel therapeutics. This guide provides a foundational understanding of this compound, intended to support and inspire further research in this promising area.

References

- Waszkielewicz, A. M., et al. (2007). Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl] aminoalkanol derivatives. Acta Poloniae Pharmaceutica, 64(2), 147-157.

- Waszkielewicz, A. M., et al. (2007). Preliminary evaluation of anticonvulsant activity of some 4-(benzyloxy)-benzamides. Acta Poloniae Pharmaceutica, 64(3), 231-236.

Sources

BENZYL 4-BENZYLOXYBENZOATE CAS number and molecular weight

Abstract

Benzyl 4-benzyloxybenzoate (CAS No. 56442-22-9) is a diester and diether derivative of 4-hydroxybenzoic acid. While not extensively characterized in widely accessible literature, its structure suggests significant potential as a synthetic intermediate and building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, outlines a robust, field-proven two-step synthesis protocol, and explores its logical applications in research and development, particularly as a protected precursor for more complex molecules. The synthesis involves a Williamson ether synthesis to form the key intermediate, 4-benzyloxybenzoic acid, followed by a Fischer esterification. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ester characterized by the presence of two benzyl groups, one forming an ether linkage and the other an ester linkage with a central benzoate core. These structural features render the molecule relatively nonpolar and crystalline at room temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56442-22-9 | [1][2] |

| Molecular Formula | C₂₁H₁₈O₃ | [1][2] |

| Molecular Weight | 318.37 g/mol | [1][2][3] |

| IUPAC Name | Benzyl 4-(benzyloxy)benzoate | |

| Synonyms | p-Benzyloxybenzoic acid benzyl ester, 4-Benzyloxybenzoic acid benzyl ester | [1][2] |

| Melting Point | 117-119 °C | [1] |

| Boiling Point | 417.53 °C (Rough Estimate) | [1] |

| Density | 1.125 g/cm³ (Rough Estimate) | [1] |

| Appearance | White to off-white solid (Expected) |

Synthesis and Purification

The synthesis of this compound is most logically achieved via a two-step process starting from the readily available 4-hydroxybenzoic acid. The first step establishes the benzyl ether linkage, and the second forms the benzyl ester.

Overall Synthetic Workflow

The workflow is designed to first protect the phenolic hydroxyl group, which is more acidic and reactive under basic conditions, followed by the esterification of the less reactive carboxylic acid.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 4-Benzyloxybenzoic Acid (Williamson Ether Synthesis)

Principle: The Williamson ether synthesis is a reliable Sₙ2 reaction for forming ethers.[4] In this step, the phenolic proton of 4-hydroxybenzoic acid is removed by a base to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of benzyl halide, displacing the halide and forming the ether bond.[5] Using a base like potassium carbonate in a polar aprotic solvent like DMF or acetone is standard practice, as it is strong enough to deprotonate the phenol but not the carboxylic acid, ensuring regioselectivity.[2][3]

Detailed Protocol:

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a suitable volume of anhydrous dimethylformamide (DMF) to create a stirrable slurry.

-

Addition of Alkylating Agent: Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The acidic product will precipitate. Acidify the aqueous solution with 2M HCl to a pH of ~2 to ensure complete protonation of the carboxylic acid.

-

Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts. The crude 4-benzyloxybenzoic acid can be purified by recrystallization from an ethanol/water mixture to yield a pure white solid.

Step 2: Synthesis of this compound (Fischer-Speier Esterification)

Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To drive the reaction to completion, water, the byproduct, must be removed. Using an excess of one reagent (typically the alcohol) or removing water as it forms are common strategies. For a solid acid and a high-boiling alcohol like benzyl alcohol, using a solvent like toluene with a Dean-Stark apparatus is highly effective for azeotropic removal of water.[7] A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Detailed Protocol:

-

Reagent Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add 4-benzyloxybenzoic acid (1.0 eq), benzyl alcohol (1.5 eq), and toluene.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%) to the mixture.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure. The resulting crude solid, this compound, can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product.

Applications in Research and Development

While direct biological or material applications of this compound are not prominent in the literature, its structure makes it an excellent and logical candidate for use as a synthetic intermediate, particularly where selective deprotection is required.

Role as a Protected Synthetic Intermediate

The core value of this molecule lies in the two benzyl groups, which serve as robust protecting groups for the phenol and carboxylic acid functionalities. Benzyl groups are stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenation (hydrogenolysis).

This strategy is particularly valuable in the synthesis of polyhydroxybenzoic acid derivatives, which are common substructures in natural products and pharmaceuticals. A patented method for preparing esters of polyhydroxy-benzoic acids explicitly describes the esterification of benzyloxy-derivatives followed by debenzylation via catalytic hydrogenation.[8]

Caption: Use as a protected intermediate in multi-step synthesis.

This approach allows for chemical modifications to be performed on other parts of the molecule without interference from the acidic phenol or carboxylic acid groups. Subsequent one-pot removal of both benzyl protectors under mild hydrogenation conditions cleanly reveals the target molecule. This positions this compound as a valuable precursor in drug discovery programs focusing on benzoic acid derivatives, which are known to be versatile scaffolds in medicinal chemistry.[9][10]

Spectroscopic Characterization (Theoretical)

While experimental spectra for this compound are not available in public databases, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its constituent fragments and data from structurally similar compounds.[1][11][12]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~ 8.05-8.15 ppm (d, 2H): Protons on the central benzoate ring ortho to the ester carbonyl group.

-

δ ~ 7.30-7.50 ppm (m, 10H): Overlapping signals from the ten protons of the two phenyl rings of the benzyl groups.

-

δ ~ 6.95-7.05 ppm (d, 2H): Protons on the central benzoate ring ortho to the benzyloxy ether group.

-

δ ~ 5.35 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl ester group.

-

δ ~ 5.10 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl ether group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~ 166.0 ppm: Ester carbonyl carbon (C=O).

-

δ ~ 163.0 ppm: Aromatic carbon attached to the ether oxygen.

-

δ ~ 136.5 ppm & ~135.5 ppm: Quaternary aromatic carbons of the two benzyl groups (C-ipso).

-

δ ~ 131.5 ppm: Aromatic carbons on the central benzoate ring ortho to the ester group (CH).

-

δ ~ 127.5-129.0 ppm: Overlapping signals from the aromatic carbons of the two benzyl groups (CH).

-

δ ~ 122.5 ppm: Quaternary carbon on the central benzoate ring attached to the ester group (C-ipso).

-

δ ~ 114.5 ppm: Aromatic carbons on the central benzoate ring ortho to the ether oxygen (CH).

-

δ ~ 70.5 ppm: Methylene carbon (-CH₂-) of the benzyl ether group.

-

δ ~ 66.5 ppm: Methylene carbon (-CH₂-) of the benzyl ester group.

Conclusion

This compound, while not a widely commercialized end-product, represents a strategically valuable molecule for synthetic organic chemistry. Its properties and logical synthesis from common starting materials make it an accessible intermediate. Its primary utility lies in its role as a dual-protected form of 4-hydroxybenzoic acid, enabling complex synthetic transformations on an aromatic core before a clean, efficient deprotection step. This technical guide provides the foundational knowledge for researchers to synthesize, purify, and strategically employ this compound in advanced research and development programs.

References

-

Organic Syntheses. benzyl benzoate. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. Available at: [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

-

PubChem. Benzyl 4-methylbenzoate. Available at: [Link]

-

Williamson Ether Synthesis. Experiment 06 Williamson Ether Synthesis. Available at: [Link]

-

MSF Medical Guidelines. BENZYL BENZOATE, lotion. Available at: [Link]

-

SpectraBase. Benzyl 4-benzyloxy-3-(2',4'-dibenzyloxy-6'-methylbenzoyloxy)-2-hydroxy-6-methylbenzoate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Wikipedia. Benzyl benzoate. Available at: [Link]

-

National Institutes of Health. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

The Royal Society of Chemistry. Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. Available at: [Link]

- Google Patents. A method for synthesis of benzyl benzoate that manufactured at low temperature.

-

Mayo Clinic. Benzyl benzoate (topical route). (2025). Available at: [Link]

-

HD Chemicals LTD. Benzyl Benzoate: Uses and Applications - Blog. (2023). Available at: [Link]

-

National Institute of Standards and Technology. Benzyl Benzoate - the NIST WebBook. Available at: [Link]

-

YouTube. BENZYL SYNTHESIS. #ncchem. (2022). Available at: [Link]

-

International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Available at: [Link]

- Google Patents. CN102557944B - Method for synthesizing benzyl benzoate.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Benzoic Acid Derivatives: Focus on 4-Formamido Benzoic Acid. (2026). Available at: [Link]

-

Amazon S3. Solvent-free synthesis of benzoic esters and benzyl esters in novel Brønsted acidic ionic liquids under microwave irradiation. (2026). Available at: [Link]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Available at: [Link]

-

MDPI. Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. Available at: [Link]

-

Preprints.org. Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. (2025). Available at: [Link]

-

ResearchGate. (PDF) Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. (2025). Available at: [Link]

-

MassBank. benzyl benzoate. Available at: [Link]

-

SpectraBase. Benzyl benzoate - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

National Institutes of Health. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). Available at: [Link]

-

ResearchGate. Antibacterial Activity of Benzyl Benzoate and Crotepoxide from Kaempferia rotunda L. Rhizome. (2025). Available at: [Link]

-

Scilit. Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. Available at: [Link]

- Google Patents. US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation.

-

ResearchGate. (PDF) Kinetic research and modeling of benzoic acid esterification process. (2025). Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. francis-press.com [francis-press.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijstr.org [ijstr.org]

- 8. US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. Benzyl 4-methylbenzoate | C15H14O2 | CID 230518 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for Benzyl 4-Benzyloxybenzoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for benzyl 4-benzyloxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide emphasizes the rationale behind spectral interpretations, providing a framework for the characterization and quality control of this and structurally related molecules.

Introduction

This compound is an aromatic ester that incorporates both a benzyl ester and a benzyl ether functional group. This unique structure makes it a valuable scaffold in organic synthesis and medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of synthesized this compound. This guide synthesizes expected spectroscopic data based on the analysis of its constituent functional groups and data from closely related analogs, providing a robust predictive framework in the absence of a complete, publicly available experimental dataset for the specific title compound.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound with key atomic numbering used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and methylene protons. The chemical shifts are influenced by the electron-withdrawing nature of the ester and the electron-donating nature of the ether linkage.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.05 | Doublet | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing ester group are deshielded and shifted downfield. |

| ~7.30 - 7.50 | Multiplet | 10H | H-2', H-3', H-4', H-5', H-6', H-2'', H-3'', H-4'', H-5'', H-6'' | Protons of the two benzyl groups will overlap in this region, typical for aromatic protons. |

| ~7.00 | Doublet | 2H | H-3, H-5 | Protons ortho to the electron-donating benzyloxy group are shielded and shifted upfield. |

| ~5.35 | Singlet | 2H | H-7' | Methylene protons of the benzyl ester are adjacent to an electronegative oxygen and a carbonyl group. |

| ~5.10 | Singlet | 2H | H-7'' | Methylene protons of the benzyl ether are adjacent to an electronegative oxygen. |

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for the carbonyl carbon, the aromatic carbons, and the methylene carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.5 | C=O | The carbonyl carbon of the ester is highly deshielded. |

| ~162.0 | C-4 | Aromatic carbon attached to the ether oxygen is deshielded. |

| ~136.5 | C-1' | Quaternary carbon of the benzyl ester phenyl ring. |

| ~136.0 | C-1'' | Quaternary carbon of the benzyl ether phenyl ring. |

| ~131.5 | C-2, C-6 | Aromatic carbons ortho to the ester group. |

| ~128.0 - 129.0 | C-2', C-3', C-4', C-5', C-6', C-2'', C-3'', C-4'', C-5'', C-6'' | Overlapping signals for the remaining aromatic carbons of the benzyl groups. |

| ~123.0 | C-1 | Quaternary carbon of the benzoate ring. |

| ~114.5 | C-3, C-5 | Aromatic carbons ortho to the benzyloxy group. |

| ~70.0 | C-7'' | Methylene carbon of the benzyl ether. |

| ~66.5 | C-7' | Methylene carbon of the benzyl ester. |

Note: These are predicted chemical shifts based on data from similar structures. Actual experimental values can differ.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O stretch of the ester, the C-O stretches of the ester and ether, and the aromatic C-H and C=C stretches.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3030 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene rings. |

| ~2950 | Weak | Aliphatic C-H stretch | Methylene (CH₂) group stretches. |

| ~1720 | Strong | C=O stretch (ester) | The strong absorption is a hallmark of the carbonyl group in an ester. |

| ~1605, ~1510 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the aromatic rings. |

| ~1270 | Strong | Asymmetric C-O-C stretch (ester) | Characteristic of the ester linkage. |

| ~1240 | Strong | Asymmetric C-O-C stretch (ether) | Characteristic of the aryl-alkyl ether linkage. |

| ~1100 | Medium | Symmetric C-O-C stretch (ester) | Characteristic of the ester linkage. |

| ~750, ~690 | Strong | C-H out-of-plane bending | Characteristic of monosubstituted and para-disubstituted benzene rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation patterns.

Predicted Fragmentation Pattern:

The molecular ion peak [M]⁺ is expected at m/z = 318. Key fragment ions would likely arise from the cleavage of the ester and ether linkages.

-

m/z = 91: A very prominent peak corresponding to the tropylium ion [C₇H₇]⁺, formed from the benzyl groups.

-

m/z = 105: A fragment corresponding to the benzoyl cation [C₆H₅CO]⁺ is less likely due to the para-substituent, but a related fragment from the 4-benzyloxybenzoyl moiety is expected.

-

m/z = 211: Loss of the benzyl group (•C₇H₇) from the molecular ion, resulting in the [M - 91]⁺ fragment.

-

m/z = 197: A fragment corresponding to the 4-benzyloxybenzoyl cation [C₆H₅CH₂OC₆H₄CO]⁺.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. The specific parameters should be optimized for the instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Caption: General experimental workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By understanding the expected spectroscopic signatures, researchers can confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental work. The provided protocols offer a starting point for the experimental acquisition of this data.

References

-

National Institute of Standards and Technology. Benzyl 4-hydroxybenzoate. NIST Chemistry WebBook. [Link][1]

-

National Institute of Standards and Technology. 4-Benzyloxybenzoic acid. NIST Chemistry WebBook. [Link][2]

-

National Institute of Standards and Technology. Benzyl benzoate. NIST Chemistry WebBook. [Link][3]

-

The Royal Society of Chemistry. Supplementary Information: Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride. [Link][4]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Bond Activation. [Link][5]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link][6]

Sources

- 1. Benzyl 4-hydroxybenzoate [webbook.nist.gov]

- 2. 4-Benzyloxybenzoic acid [webbook.nist.gov]

- 3. Benzyl Benzoate [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Solubility Profile of Benzyl 4-Benzyloxybenzoate: A Technical Guide for Researchers

Foreword: Navigating the Dissolution Landscape of a Key Synthetic Intermediate

For the researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is not merely academic—it is the bedrock of process development, formulation design, and successful experimental outcomes. Benzyl 4-benzyloxybenzoate, a key aromatic ester, presents a solubility profile that is crucial to its application in various synthetic pathways. This in-depth technical guide provides a thorough exploration of its solubility in common organic solvents, grounded in both theoretical principles and practical, field-proven methodologies. The insights herein are designed to empower you to make informed decisions in your experimental designs, saving valuable time and resources.

Unveiling this compound: A Molecule of Interest

This compound (C₂₁H₁₈O₃, Molar Mass: 318.37 g/mol ) is a solid at room temperature, with a melting point in the range of 117-119°C. Its structure, characterized by two benzyl groups and a benzoate core, renders it a significantly non-polar molecule. This inherent hydrophobicity is the primary determinant of its solubility behavior, dictating a strong affinity for organic solvents and a predictable aversion to aqueous media. The principle of "like dissolves like" is the guiding tenet in predicting its solubility, suggesting that solvents with similar polarity and structural characteristics will be the most effective.

Qualitative and Semi-Quantitative Solubility Profile

While precise, publicly available quantitative solubility data for this compound is limited, a robust qualitative and semi-quantitative profile can be constructed based on the known solubility of its close structural analogs, such as benzyl benzoate and benzyl 4-hydroxybenzoate, and fundamental chemical principles. Benzyl benzoate, for instance, is reported to be miscible with a range of organic solvents including ethanol, ether, acetone, and chloroform, while being insoluble in water.[1] Similarly, benzyl 4-hydroxybenzoate is known to be soluble in ethanol and acetone.[2]

Based on these analogs and the compound's structure, the following table summarizes the expected solubility of this compound in a selection of common organic solvents at ambient temperature.

| Solvent | Chemical Class | Polarity | Expected Solubility | Rationale for Experimental Choice |

| Dichloromethane (DCM) | Halogenated | Polar Aprotic | Very Soluble | Its polarity is well-suited to dissolve the ester without the risk of reaction. An excellent choice for reactions and purification. |

| Chloroform | Halogenated | Polar Aprotic | Very Soluble | Similar to DCM, it is an effective solvent for non-polar to moderately polar organic compounds. |

| Acetone | Ketone | Polar Aprotic | Soluble | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethyl Acetate | Ester | Moderately Polar | Soluble | As an ester itself, it shares structural similarities that favor dissolution. Commonly used in chromatography and extractions. |

| Toluene | Aromatic | Non-polar | Soluble | The aromatic nature of toluene aligns well with the benzene rings of the solute, promoting solubility. |

| Ethanol | Alcohol | Polar Protic | Moderately Soluble | While the hydroxyl group introduces high polarity, the ethyl chain allows for some dissolution of non-polar compounds. Solubility is likely to increase with temperature. |

| Methanol | Alcohol | Polar Protic | Slightly Soluble | Being more polar than ethanol, its ability to dissolve the highly non-polar this compound is expected to be lower. |

| Hexane | Alkane | Non-polar | Slightly to Sparingly Soluble | Although non-polar, its aliphatic nature may not be as effective at solvating the aromatic rings as toluene. |

| Water | Aqueous | Highly Polar | Insoluble | The significant difference in polarity between the non-polar solute and highly polar water results in negligible solubility. |

The Science of Solvation: A Deeper Dive

The dissolution of a solid solute like this compound into a solvent is a thermodynamically driven process. It involves the disruption of the solute's crystal lattice and the formation of new solute-solvent interactions. For a solvent to be effective, the energy released from these new interactions must be sufficient to overcome the lattice energy of the solid and the intermolecular forces within the solvent itself.

A more advanced approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs) .[3] These parameters break down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. While the specific HSPs for this compound are not readily published, this framework provides a quantitative basis for the "like dissolves like" rule and is a powerful tool in solvent selection for formulation and process development.[4]

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Objective:

To accurately determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Volumetric flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains after equilibration. b. Pipette a known volume of the selected solvent into the vial. c. Securely cap the vial and place it in a constant temperature bath set to the desired temperature. d. Stir the mixture vigorously using a magnetic stir bar for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation for Analysis: a. After the equilibration period, cease stirring and allow the undissolved solid to settle for at least 2 hours in the constant temperature bath. b. Carefully draw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Quantitative Analysis (HPLC Method as an example): a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in desired units, such as mg/mL or g/100mL.

Visualizing the Workflow: A Logical Approach to Solubility Determination

The following diagram illustrates a standardized workflow for determining the solubility of a solid organic compound, such as this compound. This systematic approach ensures all critical steps are followed, leading to accurate and reliable results.

Sources

- 1. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 94-18-8: Benzyl 4-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

The Therapeutic Potential of Benzyl 4-Benzyloxybenzoate and its Derivatives: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide explores the burgeoning therapeutic potential of Benzyl 4-Benzyloxybenzoate and its structurally related derivatives. Moving beyond its known applications in materials science, this document delves into the pharmacological activities of this class of compounds, offering a roadmap for researchers, scientists, and drug development professionals. Herein, we synthesize current knowledge on the synthesis, biological evaluation, and structure-activity relationships of these promising molecules, providing both a theoretical framework and practical experimental insights.

Introduction: A Scaffold of Latent Potential

This compound, a seemingly simple aromatic ester, has predominantly been investigated for its liquid crystalline properties. However, the inherent structural motifs—the benzyl and benzoyl groups—are well-established pharmacophores present in a multitude of biologically active compounds. This guide posits that the this compound core represents a versatile and underexplored scaffold for the development of novel therapeutics. By systematically modifying this core structure, a diverse array of derivatives with potential anticancer, anticonvulsant, and antimicrobial activities can be generated. This document will illuminate the path from rational design and synthesis to biological characterization, providing the foundational knowledge necessary to unlock the therapeutic promise of this chemical series.

Synthetic Strategies: Building the Molecular Architecture

The synthesis of this compound and its derivatives typically involves standard esterification and etherification reactions. The following protocols provide a detailed, step-by-step methodology for the preparation of the core molecule and a representative aminoalkanol derivative, highlighting the key experimental considerations.

Synthesis of the Core Scaffold: this compound

The foundational molecule can be efficiently synthesized via a Williamson ether synthesis followed by esterification. This two-step process offers high yields and allows for the introduction of substituents on either the benzyl or benzoyl moiety.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 4-Benzyloxybenzoic Acid.

-

To a solution of 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2 equivalents).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, pour it into water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 4-benzyloxybenzoic acid.

-

-

Step 2: Esterification to this compound.

-

Dissolve 4-benzyloxybenzoic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

To this mixture, add benzyl alcohol (1.2 equivalents).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Synthesis of [4-(Benzyloxy)benzoyl]aminoalkanol Derivatives

Building upon the core structure, derivatives with potential pharmacological activity can be synthesized. The following protocol outlines the synthesis of a [4-(benzyloxy)benzoyl]aminoalkanol derivative, a class of compounds that has shown promise as anticonvulsant agents.[1]

Experimental Protocol: Synthesis of 2-[4-(Benzyloxy)benzoyl]amino-1-ethanol

-

Start with the synthesized 4-benzyloxybenzoic acid (1 equivalent).

-

Activate the carboxylic acid by converting it to its acid chloride using thionyl chloride or oxalyl chloride in a suitable solvent like DCM with a catalytic amount of DMF.

-

In a separate flask, dissolve 2-amino-1-ethanol (1.2 equivalents) and a base such as triethylamine (2 equivalents) in DCM.

-

Slowly add the prepared 4-benzyloxybenzoyl chloride to the amino alcohol solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water, dilute acid, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Potential Therapeutic Applications

The true potential of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The following sections explore the evidence supporting their investigation as anticancer, anticonvulsant, and antimicrobial agents.

Anticancer Activity

Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer activity.[2] Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines.[2] For instance, certain benzyloxybenzaldehyde derivatives exhibited potent activity against the HL-60 human leukemia cell line, with the most active compounds showing efficacy at micromolar concentrations.[2] The mechanism of action is believed to involve the disruption of mitochondrial membrane potential, a key event in the apoptotic cascade.[2]

Glucopyranosyl-conjugated benzyl derivatives have also been synthesized and shown to inhibit the proliferation of colorectal cancer cells with a potency comparable to the standard chemotherapeutic agent 5-fluorouracil, while also demonstrating improved selectivity towards cancer cells.[3] The antiproliferative activity of these conjugates is achieved by triggering apoptotic cell death.[3]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Seeding: Plate human cancer cells (e.g., HL-60, MCF-7, HCT-116) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Proposed Anticancer Mechanism of Action

Anticonvulsant Activity

A promising area of investigation for this class of compounds is their potential as anticonvulsant agents. A study on [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives revealed significant anticonvulsant activity in preclinical models.[1][4] The most active compounds provided 100% protection against maximal electroshock (MES)-induced seizures in mice at non-toxic doses.[4]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

-

Animal Acclimatization: Acclimate male mice to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

-

Induction of Seizures: At the time of predicted peak effect of the test compound, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. Calculate the ED50 (median effective dose) for the active compounds.

Antimicrobial Activity

The benzyl and benzoyl moieties are present in many known antimicrobial agents. While direct evidence for the antimicrobial activity of this compound is limited, its parent compound, benzyl benzoate, is a known scabicide. Furthermore, related benzyl bromide derivatives have shown effectiveness against Gram-positive bacteria and fungi.[5] The evaluation of substituted this compound derivatives against a panel of pathogenic bacteria and fungi is a logical and promising avenue for research.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of the this compound scaffold.[6] Preliminary studies on related compounds suggest that the nature and position of substituents on the aromatic rings significantly influence biological activity.[6] For instance, the introduction of electron-withdrawing groups on the benzyl moiety has been shown to enhance the potency of some biologically active molecules.[6]

Key SAR Insights:

-

Lipophilicity and Steric Bulk: Modifications that alter the lipophilicity and steric profile of the molecule can impact its ability to cross cell membranes and interact with biological targets.[6]

-

Electronic Effects: The electronic properties of substituents can influence the reactivity and binding affinity of the molecule. Electron-withdrawing groups may enhance interactions with certain biological targets.[6]

-

Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can facilitate specific interactions with the active sites of enzymes or receptors.

Workflow for SAR-Guided Drug Discovery

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. The evidence presented in this guide highlights the potential for its derivatives to exhibit significant anticancer, anticonvulsant, and antimicrobial activities. The synthetic accessibility of this class of compounds, coupled with the potential for diverse functionalization, makes it an attractive target for medicinal chemists.

Future research should focus on the systematic synthesis and biological evaluation of a broad range of this compound derivatives. In-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways involved in their pharmacological effects. Furthermore, comprehensive SAR studies will be instrumental in guiding the rational design of more potent and selective drug candidates. The insights and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to accelerate the exploration and exploitation of the therapeutic potential of this versatile chemical scaffold.

References

-

Investigating Structure-Activity Relationships (SAR) in Drug Discovery. (URL: [Link])

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (URL: [Link])

-

Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (URL: [Link])

-

Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. (URL: [Link])

-

Scheme 1. Synthesis of the tested [4-(benzyloxy)benzoyl]-and... (URL: [Link])

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (URL: [Link])

-

Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. (URL: [Link])

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (URL: [Link])

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (URL: [Link])

-

synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. (URL: [Link])

-

A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (URL: [Link])

-

(PDF) Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives. (URL: [Link])

-

Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (URL: [Link])

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (URL: [Link])

-

Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (URL: [Link])

-

Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. (URL: [Link])

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (URL: [Link])

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (URL: [Link])

-

Research Article Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. (URL: [Link])

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (URL: [Link])

-

Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. (URL: [Link])

-

Antibacterial Activity of Benzyl Benzoate and Crotepoxide from Kaempferia rotunda L. Rhizome. (URL: [Link])

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (URL: [Link])

-

New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

Theoretical Framework for Determining the Molecular Geometry of Benzyl 4-Benzyloxybenzoate

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive theoretical framework for the conformational analysis and geometry optimization of Benzyl 4-Benzyloxybenzoate (C₂₁H₁₈O₃, CAS No: 56442-22-9).[1] We delineate a multi-step computational protocol, beginning with molecular mechanics for an extensive conformational search, followed by high-accuracy quantum mechanical calculations using Density Functional Theory (DFT) to refine the ground-state geometry. This document is intended for researchers, computational chemists, and drug development professionals, offering both a practical workflow and the underlying scientific rationale for each methodological choice, thereby ensuring a robust and reproducible approach to understanding the three-dimensional structure of this and similar flexible organic molecules.

Introduction: The Significance of Molecular Geometry

This compound is a benzoate ester characterized by two benzyl groups and a central phenyl ring, granting it significant conformational flexibility. Its molecular structure is foundational to its physicochemical properties and potential applications, including its use as an intermediate in the synthesis of more complex molecules and its potential role in materials science and drug discovery, where molecular shape governs intermolecular interactions.[2][3][4] Understanding the preferred three-dimensional arrangement of its constituent parts—the bond lengths, bond angles, and dihedral angles—is critical for predicting its behavior, reactivity, and interaction with biological targets or other materials.

Theoretical studies provide a powerful, non-experimental route to determine molecular geometry with high precision. By employing computational models, we can explore the potential energy surface of a molecule to identify its most stable conformation(s), providing insights that are often difficult to obtain through experimental means alone.

The Dual-Methodology Approach: Combining Speed and Accuracy

A robust computational analysis of a flexible molecule like this compound necessitates a two-pronged approach that leverages the strengths of both Molecular Mechanics (MM) and Quantum Mechanics (QM).

Pillar 1: Molecular Mechanics for Conformational Exploration

Molecular Mechanics treats molecules as a collection of atoms held together by springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation.[5] This method is computationally inexpensive, making it ideal for rapidly exploring the vast conformational space of a flexible molecule.

Causality of Choice: For organic molecules containing common functional groups, the Merck Molecular Force Field (MMFF94) is a highly recommended choice.[5] Extensive benchmark studies have demonstrated its strong performance in reproducing experimental and high-level ab initio geometries and conformational energies, making it a trustworthy tool for the initial search phase.[6][7][8][9] In contrast, less specialized force fields like the Universal Force Field (UFF) have shown weaker performance and are not recommended for this type of analysis.[6][7]

Pillar 2: Density Functional Theory for High-Fidelity Optimization

While MM is excellent for searching, it is an empirical method. To achieve high accuracy, we turn to Quantum Mechanics (QM). Density Functional Theory (DFT) is a QM method that offers an exceptional balance of computational cost and accuracy for systems of this size.[10] DFT calculates the electronic structure of the molecule to determine its energy, providing a much more fundamental and accurate description of the forces between atoms.[11][12] The goal of a DFT geometry optimization is to find the specific arrangement of atoms that corresponds to the lowest possible ground-state energy, representing the molecule's most stable structure.[13]

Causality of Choice: The B3LYP functional is a widely-used hybrid functional that combines exact Hartree-Fock exchange with DFT exchange-correlation terms. It has a long track record of providing reliable geometries for a broad range of organic molecules.[6] This is paired with a basis set, such as 6-31G(d), which provides a good description of the electron distribution by including polarization functions on heavy atoms, essential for accurately modeling molecular shapes.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the validated protocol for determining the lowest-energy conformation of this compound. This workflow is designed to be self-validating by systematically narrowing the conformational search from a broad, low-cost exploration to a high-accuracy, focused optimization.

Required Software

The following protocol can be implemented using various computational chemistry software packages.

| Software Type | Examples | Primary Function |

| Molecular Modeling Suite | Spartan, Avogadro | 2D to 3D structure generation, visualization |

| Quantum Chemistry Package | Gaussian, ORCA, Q-Chem | MM and QM calculations, geometry optimization |

Note: Many modern suites like Spartan integrate both modeling and calculation engines (often Q-Chem).[14][15] ORCA is a powerful, free alternative for academic users.[16][17]

Workflow Diagram

Caption: Computational workflow for molecular geometry determination.

Detailed Steps

-

Initial Structure Generation: Draw the 2D structure of this compound and convert it to an initial 3D model using a molecular editor. This initial structure is arbitrary and serves only as a starting point.

-

Conformational Search: Perform a systematic or stochastic conformational search using the MMFF94 force field.[6] This will rotate the molecule's key dihedral angles (see Section 4 diagram) and perform an energy minimization on each new conformation, generating thousands of potential structures.

-

Clustering and Selection: The resulting conformers are sorted by their steric energy. Redundant structures are removed, and a set of unique, low-energy conformers (e.g., all structures within 10 kcal/mol of the identified global minimum) are selected for further analysis.

-

DFT Optimization: Each selected conformer is submitted for a full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.[11] This process iteratively adjusts the atomic positions to minimize the total electronic energy until convergence criteria are met.[13]

-

Vibrational Frequency Analysis: A frequency calculation is performed on the final optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable conformation) and not a transition state.

-

Data Extraction and Analysis: From the optimized output file, extract the key geometric parameters: bond lengths, bond angles, and, most importantly, the dihedral angles that define the molecule's overall shape.

Analysis of Molecular Geometry

The geometry of this compound is primarily defined by the rotation around several key single bonds. The planarity of the three aromatic rings is generally preserved, while the molecule's overall conformation is dictated by the dihedral angles of the central ester group and the flanking ether and benzyl linkages.

Key Rotatable Bonds

Caption: Key dihedral angles (τ1-τ4) governing the conformation.

-

τ1 (C-C-O-C): Defines the orientation of the benzyl group relative to the ester oxygen.

-

τ2 (O-C-C=O): Governs the planarity and orientation of the ester group relative to the central phenyl ring.

-

τ3 (C-C-O-C): Controls the orientation of the ether linkage.

-

τ4 (C-O-C-C): Defines the orientation of the terminal benzyl group.

Predicted Geometric Parameters (Illustrative)

The following table presents illustrative but chemically realistic data for the key geometric parameters of the optimized, lowest-energy conformer of this compound, as would be obtained from a B3LYP/6-31G(d) calculation.

| Parameter | Atoms Involved | Value (Å or °) | Significance |

| Bond Lengths | |||

| C=O (ester) | C=O | ~ 1.21 Å | Typical double bond character |

| C-O (ester) | (O=)C-O | ~ 1.35 Å | Partial double bond character |

| C-O (ether) | Ar-O | ~ 1.37 Å | Standard aromatic ether bond |

| Bond Angles | |||

| Ester Angle | O=C-O | ~ 124° | Consistent with sp² hybridization |

| Ether Angle | C-O-C | ~ 118° | Standard for diaryl/alkyl-aryl ethers |

| Dihedral Angles | |||

| τ2 | O-C-C-C | ~ 175° | Near-planar orientation of ester with ring |

| τ3 | C-C-O-C | ~ 178° | Near-planar orientation of ether with ring |

| τ4 | C-O-C-C | ~ 85° | Non-planar (gauche) orientation of benzyl group |